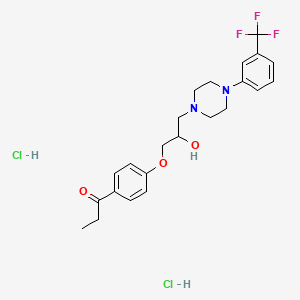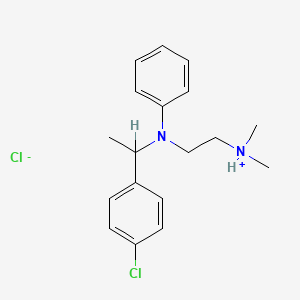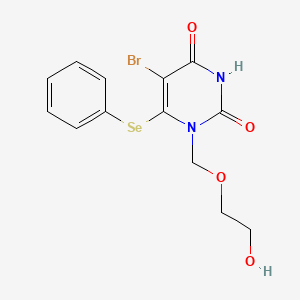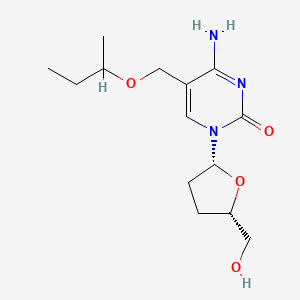
2',3'-Dideoxy-5-(1-methylpropoxymethyl)cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar, which significantly alters its biological properties. This compound is of interest in medicinal chemistry due to its potential antiviral and anticancer activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine typically involves multiple steps:
Starting Material: The synthesis often begins with a protected cytidine derivative.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a series of reactions, often involving radical deoxygenation or reduction methods.
Alkylation: The 5-position of the cytidine is alkylated with 1-methylpropoxymethyl chloride under basic conditions to introduce the 1-methylpropoxymethyl group.
Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance production efficiency.
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the 5-position, potentially forming a ketone or aldehyde derivative.
Reduction: Reduction reactions can target any oxidized forms of the compound, reverting them to their original state.
Substitution: The 5-position alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium azide or thiols.
Major Products
Oxidation: Oxidized derivatives such as 5-formyl or 5-carboxyl compounds.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential to inhibit viral replication. Its structural similarity to natural nucleosides allows it to be incorporated into viral DNA, leading to chain termination and inhibition of viral replication.
Medicine
In medicine, 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is investigated for its antiviral and anticancer properties. It has shown promise in preclinical studies against certain types of cancer and viral infections.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine involves its incorporation into DNA or RNA. Once incorporated, it causes chain termination due to the lack of 2’ and 3’ hydroxyl groups, which are necessary for the formation of phosphodiester bonds. This results in the inhibition of DNA or RNA synthesis, leading to the death of rapidly dividing cells, such as cancer cells or viruses.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxycytidine: Lacks the 5-position modification but also inhibits DNA synthesis.
2’,3’-Dideoxy-5-ethylcytidine: Similar structure with an ethyl group at the 5-position.
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine: Similar structure but with a uracil base instead of cytosine.
Uniqueness
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is unique due to its specific 5-position modification, which can influence its biological activity and pharmacokinetic properties. This modification can enhance its stability, bioavailability, and specificity for certain molecular targets compared to its analogs.
特性
CAS番号 |
133635-73-1 |
|---|---|
分子式 |
C14H23N3O4 |
分子量 |
297.35 g/mol |
IUPAC名 |
4-amino-5-(butan-2-yloxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C14H23N3O4/c1-3-9(2)20-8-10-6-17(14(19)16-13(10)15)12-5-4-11(7-18)21-12/h6,9,11-12,18H,3-5,7-8H2,1-2H3,(H2,15,16,19)/t9?,11-,12+/m0/s1 |
InChIキー |
AMEMHOZQWMFZEH-CLGJWYQZSA-N |
異性体SMILES |
CCC(C)OCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO |
正規SMILES |
CCC(C)OCC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



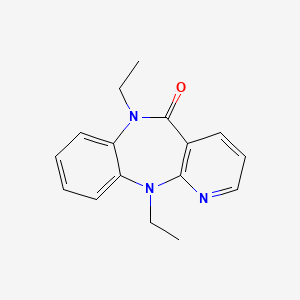
![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)

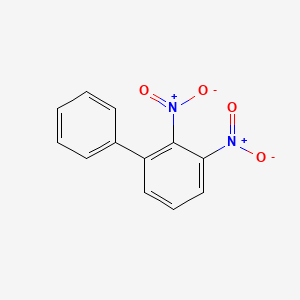
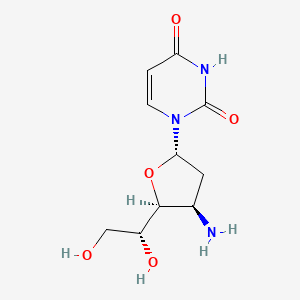
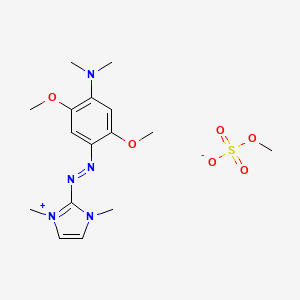

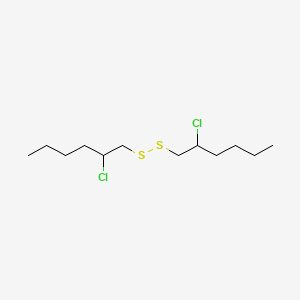
![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)

